
1-BROMOOCTADECANE-D37
Overview
Description
1-Bromooctadecane-d37, also known as Octadecyl bromide-d37, is a deuterium-labeled compound . It is used as an internal standard for 1-Bromooctadecane . The linear formula of this compound is CD3(CD2)16CD2Br .
Synthesis Analysis
1-Bromooctadecane is synthesized by the reaction of stearyl alcohol with hydrogen bromide . The alcohol is heated to 100°C, dry hydrogen bromide is introduced, and the reaction temperature is maintained at 100-120°C until the solution no longer absorbs hydrogen bromide .Molecular Structure Analysis
The molecular weight of 1-Bromooctadecane-d37 is 370.62 . The SMILES string representation of the molecule is [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br .Chemical Reactions Analysis
1-Bromooctadecane is a reagent in the preparation of branched glycosyl phosphatidyl inositol (GPI) anchors of rat brain Thy-1 .Physical And Chemical Properties Analysis
1-Bromooctadecane-d37 is a solid substance . It has a boiling point of 214-216°C/12 mmHg (lit.) and a melting point of 25-30°C (lit.) . The density of 1-Bromooctadecane-d37 is 1.083 g/mL at 25°C .Scientific Research Applications
Preparation of Shortened Single-Walled Carbon Nanotubes (s-SWCNTs)
1-Bromooctadecane-d37 is utilized in the preparation of shortened single-walled carbon nanotubes. These modified nanotubes exhibit altered properties and can find applications in various fields, including materials science, electronics, and energy storage .
Bentonite Modifier
This compound serves as a raw material for the preparation of dimethyldistearylammonium bromide , which acts as a bentonite modifier. Bentonite is a type of clay with diverse applications, including in drilling fluids, cosmetics, and pharmaceuticals. The modified bentonite can enhance its properties for specific uses .
Safety and Hazards
In case of fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear . Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides . Avoid contact with skin and eyes, and avoid breathing vapors, mist, or gas .
Future Directions
Mechanism of Action
Target of Action
1-Bromooctadecane-d37 is a deuterium-labeled compound Deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
Deuterium-labeled compounds are known to interact with their targets in a similar manner to their non-deuterated counterparts . The presence of deuterium can affect the metabolic and pharmacokinetic profiles of the drug .
Biochemical Pathways
It’s worth noting that deuterium-labeled compounds are often used in the study of metabolic pathways .
Pharmacokinetics
The substitution of hydrogen atoms with deuterium in a molecule can potentially affect its pharmacokinetic properties . This can include changes in absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the metabolic fate of the parent compound .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of deuterium-labeled compounds .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1-BROMOOCTADECANE-D37 involves the conversion of octadecene-D37 to 1-bromooctadecane-D37 through a series of reactions.", "Starting Materials": [ "Octadecene-D37", "Bromine", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Octadecene-D37 is reacted with bromine in the presence of sulfuric acid to form 1-bromooctadecene-D37.", "Step 2: The 1-bromooctadecene-D37 is then treated with sodium hydroxide to form the corresponding alcohol, 1-octadecanol-D37.", "Step 3: The 1-octadecanol-D37 is then oxidized using hydrogen peroxide in the presence of sulfuric acid to form 1-octadecanone-D37.", "Step 4: Finally, the 1-octadecanone-D37 is treated with hydrogen bromide in the presence of acetic acid to form the desired product, 1-bromooctadecane-D37." ] } | |
CAS RN |
187826-28-4 |
Molecular Formula |
C18H37Br |
Molecular Weight |
370.624 |
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptatriacontadeuteriooctadecane |
InChI |
InChI=1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |
InChI Key |
WSULSMOGMLRGKU-UQCHHHBTSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCBr |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


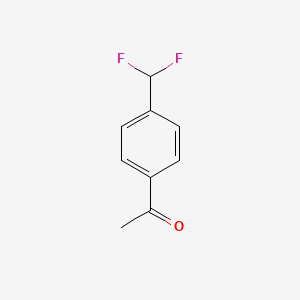
![N-[(R)-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline](/img/structure/B574780.png)
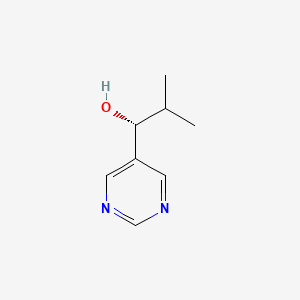
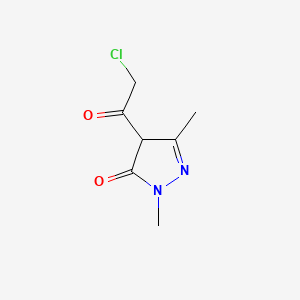
![3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal](/img/structure/B574784.png)
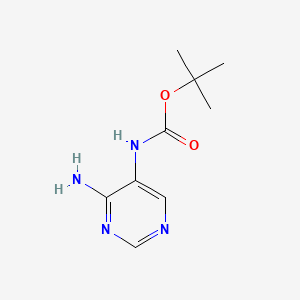

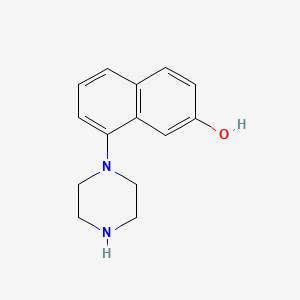
![tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate](/img/structure/B574790.png)
![2-[(2-Aminopropyl)amino]benzoic acid](/img/structure/B574794.png)